N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Description
The compound N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide features a spirocyclic core combining a benzofuran ring and a piperidine moiety. The 3-oxo group on the benzofuran and the ethoxyphenyl carboxamide substituent distinguish its structure.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-18-10-6-5-9-17(18)22-20(25)23-13-11-21(12-14-23)16-8-4-3-7-15(16)19(24)27-21/h3-10H,2,11-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJOEPXQVBAKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Cyclization
The foundational approach, adapted from Wilson et al., begins with a Claisen condensation between ethyl 2-bromo-3-methoxybenzoate and piperidin-4-one (Figure 1). This step forms a β-keto ester intermediate, which undergoes intramolecular cyclization under acidic conditions (HCl/EtOH, reflux) to yield the spiro[2-benzofuran-1,4'-piperidine] skeleton. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) introduces the 3-oxo group, completing the core structure in 47% overall yield.
Mechanistic Insight : The cyclization step proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the benzofuran ring.
Alternative Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate key steps. For instance, Perkin rearrangement of 3-bromocoumarins under microwave conditions (150°C, 5 minutes) generates benzofuran-2-carboxylic acids, which are subsequently decarboxylated and functionalized to form the spiro core. This method reduces reaction times from hours to minutes while maintaining yields above 85%.
Functional Group Interconversion and Late-Stage Modifications
Oxidation State Adjustments
The 3-oxo group is introduced early in the synthesis via Jones oxidation. Alternative methods include Swern oxidation (oxalyl chloride/DMSO) or catalytic oxidation using TEMPO/NaOCl, though these are less commonly reported for spiro systems.
Protecting Group Strategies
Ethoxy groups are typically introduced using Williamson ether synthesis (2-ethyl bromide, K₂CO₃) prior to amidation. Acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) are avoided due to the robustness required during spirocyclization.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/H₂O gradient) confirms ≥95% purity, with retention times between 8.2–8.5 minutes.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzofuran compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The benzofuran moiety can also interact with DNA, potentially leading to the disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Analogs
Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one (CAS 37663-46-0)
- Molecular Formula: C₁₂H₁₃NO₂ .
- Key Differences : Lacks the carboxamide substituent, retaining only the 3-oxo group.
N-Benzyl-2,6-piperidinedion (CAS 42856-43-9)
- Molecular Formula: C₁₂H₁₃NO₂ .
- Key Differences : Replaces the spiro benzofuran-piperidine system with a 2,6-piperidinedione core and a benzyl substituent.
- Implications : The diketone structure may enhance electrophilicity, but the lack of a fused aromatic system could reduce π-π stacking interactions.
Carboxamide-Substituted Analogs
N-(Diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide (BF38451, CAS 1797022-44-6)
- Molecular Formula : C₂₆H₂₄N₂O₃ .
- Key Differences : Substitutes the ethoxyphenyl group with a diphenylmethyl carboxamide.
- Implications :
- Molecular Weight : Higher (412.48 g/mol vs. ~370–400 g/mol for the target compound), which may reduce solubility.
- Steric Effects : The bulky diphenylmethyl group could hinder target binding but enhance lipophilicity.
1-Benzyl-N-[3-(1'H,3H-spiro[2-benzofuran-1,4'-piperidin]-1'-yl)propyl]-D-prolinamide
Complex Spirocyclic Derivatives
YM-53601 (CID 9852373)
- Structure: Features a spiro isoquinoline-piperidine core with dichlorophenyl and trimethoxybenzamide groups .
- Key Differences: Electron-Withdrawing Groups: Chlorine and methoxy substituents enhance hydrophobic and electronic interactions. Core Variation: The isoquinoline ring may engage in stronger π-π stacking than benzofuran.
Structural and Functional Analysis
Table 1: Comparative Data of Key Compounds
Pharmacological Implications
Substituent Effects :
- Core Modifications: Benzofuran vs. Isoquinoline (YM-53601): The isoquinoline’s extended aromatic system could improve binding to hydrophobic pockets .
Biological Activity
Chemical Structure and Properties
The molecular structure of N-(2-Ethoxyphenyl)-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide can be described as follows:
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : 325.36 g/mol
- IUPAC Name : this compound
This compound features a spirocyclic structure that combines elements of benzofuran and piperidine, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, a study on spiro compounds indicated that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A notable case study investigated the effects of spiro compounds on human cancer cell lines. The study found that:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent anticancer effects.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Compounds with piperidine moieties have been associated with neuroprotective activities in models of neurodegenerative diseases.
Research Findings
Research indicates that the compound may exert protective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated:
- Cell Model : PC12 cells exposed to hydrogen peroxide.
- Outcome : Pre-treatment with the compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
